Storage Stability vs. Ferrocenecarboxylic Acid
In a direct comparative study of glucose oxidase (GOx) covalently modified with redox mediators, the ferroceneacetic acid-modified enzyme demonstrated unequivocally superior stability compared to the ferrocenecarboxylic acid-modified analog under both storage and electrochemical cycling conditions [1]. While the study provides a qualitative rather than quantitative stability comparison, the authors explicitly conclude that substitution of ferrocenecarboxylic acid with ferroceneacetic acid constitutes an improvement in storage stability [2].
| Evidence Dimension | Stability of modified glucose oxidase on storage and electrochemical cycling |
|---|---|
| Target Compound Data | More stable (qualitative advantage; quantitative half-life or retention percentage not reported in the abstracted study) |
| Comparator Or Baseline | Ferrocenecarboxylic acid-modified glucose oxidase |
| Quantified Difference | Not numerically quantified in available abstracts; reported as unequivocally more stable |
| Conditions | Covalent attachment of ferrocene derivatives to glucose oxidase; storage stability and electrochemical cycling studies |
Why This Matters
This stability differential directly impacts sensor shelf-life and operational longevity, making ferroceneacetic acid the preferred procurement choice for reagentless biosensor development where mediator degradation is a known failure mode.
- [1] Bartlett, P. N., Tebbutt, P., & Whitaker, R. G. (1991). Enzyme electrode studies of glucose oxidase modified with a redox mediator. Talanta, 38(1), 57–63. View Source
- [2] Bartlett, P. N., & Whitaker, R. G. (1987). Covalent binding of electron relays to glucose oxidase. Journal of the Chemical Society, Chemical Communications, (21), 1603–1604. View Source
